Cas no 87686-87-1 (1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside)

87686-87-1 structure
Produktname:1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside
1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 9,10-Anthracenedione, 3-[[6-O-acetyl-2-O-(6-deoxy--L-mannopyranosyl)--D-glucopyranosyl]oxy]-1,6-dihydroxy-2-methyl-
- Q27137860
- 1,3,6-Trihydroxy-2-methylanthraquinone 3-O-(6-O-acetyl)-a-L-rhamnosyl-(1-2)-beta-D-glucoside
- 1,3,6-Trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D
- 1,3,6-Trihydroxy-2-methylanthraquinone3-O-(6'-O-acetyl)-a-L-rhamnosyl-(1-2)-beta-D-glucoside
- 1,3,6-Trihydroxy-2-methylanthraquinone 3-O-(6'-O-acetyl)-alpha-L-rhamnosyl-(1->2)-Beta-D-glucoside
- 1,6-Dihydroxy-2-methyl-3-(2-O-alpha-L-rhamnopyranosyl-6-O-acetyl-
- 3-[[6-O-Acetyl-2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-1,6-dihydroxy-2-methyl-9,10-anthracenedione (ACI)
- 1,3,6-Trihydroxy-2-methylanthraquinone 3-O-(6′-O-acetyl)-α-L-rhamnosyl-(1→2)-β-D-glucoside
- A-D-glucoside
- [(2R,3S,4S,5R,6S)-6-(4,7-dihydroxy-3-methyl-9,10-dioxoanthracen-2-yl)oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate
- A-rhamnosyl-(1 inverted exclamation marku2)-
- HY-N8093
- 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone-3-O-??-rhamnosyl-(1??2)-??-D-glucoside
- 1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside
- 3-[[6-O-Acetyl-2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-1,6-dihydroxy-2-methyl-9,10-anthracenedione
- CS-0139940
- DTXSID701106767
- 4,7-dihydroxy-3-methyl-9,10-dioxo-9,10-dihydroanthracen-2-yl 6-O-acetyl-2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
- FS-8214
- 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone-3-O-
- AKOS040760171
- 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone-3-O-alpha-rhamnosyl-(1-->2)-beta-D-glucoside
- E88751
- CHEBI:69521
- 87686-87-1
- 3-[[6-O-Acetyl-2-O-(6-deoxy-I+/--L-mannopyranosyl)-I(2)-D-glucopyranosyl]oxy]-1,6-dihydroxy-2-methyl-9,10-anthracenedione
- DA-49015
-
- Inchi: 1S/C29H32O15/c1-9-16(7-15-18(19(9)32)22(35)13-5-4-12(31)6-14(13)21(15)34)42-29-27(25(38)23(36)17(43-29)8-40-11(3)30)44-28-26(39)24(37)20(33)10(2)41-28/h4-7,10,17,20,23-29,31-33,36-39H,8H2,1-3H3/t10-,17+,20-,23+,24+,25-,26+,27+,28-,29+/m0/s1
- InChI-Schlüssel: MYMGMMVFIFXMSB-TUABHHCTSA-N
- Lächelt: O=C1C2C=C(C=CC=2C(=O)C2C(=C(C(=CC1=2)O[C@@H]1O[C@H](COC(=O)C)[C@@H](O)[C@H](O)[C@H]1O[C@@H]1O[C@@H](C)[C@H](O)[C@@H](O)[C@H]1O)C)O)O
Berechnete Eigenschaften
- Genaue Masse: 620.17412031 g/mol
- Monoisotopenmasse: 620.17412031 g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 7
- Anzahl der Akzeptoren für Wasserstoffbindungen: 15
- Schwere Atomanzahl: 44
- Anzahl drehbarer Bindungen: 7
- Komplexität: 1070
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Molekulargewicht: 620.6
- XLogP3: -0.2
- Topologische Polaroberfläche: 239
Experimentelle Eigenschaften
- Farbe/Form: Powder
1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN1167-1 mL * 10 mM (in DMSO) |
2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone-3-O-α-rhamnosyl-(1→2)-β-D-glucoside |
87686-87-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 12,460 | 2023-07-11 | |
ChemFaces | CFN95095-10mg |
1,3,6-Trihydroxy-2-methylanthraquinone 3-O-(6'-O-acetyl)-alpha-L-rhamnosyl-(1->2)-Beta-D-glucoside |
87686-87-1 | >=98% | 10mg |
$218 | 2023-09-19 | |
TargetMol Chemicals | TN1167-10 mg |
2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone-3-O-α-rhamnosyl-(1→2)-β-D-glucoside |
87686-87-1 | 98% | 10mg |
¥ 14,500 | 2023-07-11 | |
TargetMol Chemicals | TN1167-10mg |
2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone-3-O-α-rhamnosyl-(1→2)-β-D-glucoside |
87686-87-1 | 10mg |
¥ 14500 | 2024-07-24 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1167-10 mg |
1,3,6-Trihydroxy-2-methylanthraquinone 3-O-(6'-O-acetyl)-alpha-L-rhamnosyl-(1->2)-Beta-D-glucoside |
87686-87-1 | 10mg |
¥2289.00 | 2022-04-26 | ||
ChemFaces | CFN95095-10mg |
1,3,6-Trihydroxy-2-methylanthraquinone 3-O-(6'-O-acetyl)-alpha-L-rhamnosyl-(1->2)-Beta-D-glucoside |
87686-87-1 | >=98% | 10mg |
$218 | 2021-07-22 | |
TargetMol Chemicals | TN1167-1 ml * 10 mm |
2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone-3-O-α-rhamnosyl-(1→2)-β-D-glucoside |
87686-87-1 | 1 ml * 10 mm |
¥ 12460 | 2024-07-24 | ||
Key Organics Ltd | FS-8214-10mg |
1,3,6-Trihydroxy-2-methylanthraquinone 3-O-(6′-O-acetyl)-alpha-L-rhamnosyl-(1->2)-Beta-D-glucoside |
87686-87-1 | >95% | 10mg |
£313.20 | 2025-03-04 |
1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside Verwandte Literatur
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
87686-87-1 (1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside) Verwandte Produkte
- 1489426-09-6({furo3,2-cpyridin-3-yl}methanamine)
- 897624-09-8(N-(2,4-dimethoxyphenyl)-2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamide)
- 35141-36-7(N-Trimethoxysilylpropyl-N,N,N-trimethylammonium Chloride, 50% in Methanol)
- 18161-11-0(4,5,6,7-Tetrahydro-1H-indazole hydrochloride)
- 2171950-01-7(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3,3-trifluoro-2-methylpropanoic acid)
- 876294-73-4(1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid)
- 61576-97-4(2,4,4'',6-tetrachloro-1,1':4',1''-terphenyl)
- 352460-41-4(1-(4-Ethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride)
- 119596-05-3((1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol)
- 1261752-36-6(5-Chloro-2-fluoro-4-(4-(trifluoromethoxy)phenyl)pyridine)
Empfohlene Lieferanten
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:87686-87-1)87686-87-1

Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preis ($):Untersuchung